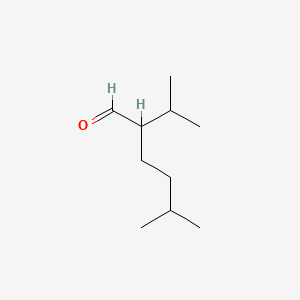

2-Isopropyl-5-methylhexanal

描述

Contextual Significance within Branched-Chain Aldehyde Chemistry

Branched-chain aldehydes are a significant class of organic compounds, valued for their diverse applications and as building blocks in organic synthesis. The structure of 2-Isopropyl-5-methylhexanal, with branching at the C2 and C5 positions, is a key determinant of its chemical behavior and physical properties. Unlike their linear counterparts, branched aldehydes often exhibit different reactivity patterns, steric hindrance effects, and sensory properties.

The synthesis of this compound is a notable example of constructing more complex molecules from simpler precursors within branched-chain aldehyde chemistry. A primary route involves the base-catalyzed self-condensation of isovaleraldehyde (B47997) (3-methylbutanal). google.com This aldol (B89426) condensation reaction initially yields a mixture of threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal. google.com Subsequent dehydration of this aldol product leads to the formation of the α,β-unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal (B1584068). The final step to obtain the target saturated aldehyde is the hydrogenation of this unsaturated intermediate, typically over a palladium on carbon catalyst. google.com This multi-step synthesis highlights fundamental reactions in organic chemistry used to build carbon-carbon bonds and modify functional groups.

Overview of Academic Research Trajectories for the Compound

Academic and industrial research concerning this compound has largely been driven by its potential utility as a specialty chemical. A significant portion of the documented research originates from patent literature, which outlines its synthesis and application.

A key research trajectory has been its development as a flavorant. For instance, it has been investigated as a tobacco additive intended to modify the taste of tobacco smoke. google.com This application stems from the sensory properties imparted by its specific branched structure.

Furthermore, the compound serves as a valuable intermediate in the synthesis of other complex organic molecules. For example, it can be reacted with methyl lithium to produce the corresponding secondary alcohol, 3-isopropyl-6-methyl-2-heptanol. google.com This demonstrates its utility as a precursor for creating a range of other alcohols, esters, and acids through standard organic transformations. google.com

The characterization of this compound and its related derivatives has been established through various analytical techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been employed to confirm the structure of the aldehyde and its reaction products. google.com For instance, the NMR spectrum of related compounds has been detailed to identify the specific protons and carbon environments within the molecular structure. google.com Gas chromatography has also been utilized for the purification and analysis of the compound. google.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-propan-2-ylhexanal | nih.gov |

| Molecular Formula | C10H20O | nih.govlookchem.com |

| Molecular Weight | 156.26 g/mol | nih.gov |

| CAS Number | 66656-67-5 | nih.govlookchem.com |

| Boiling Point | 192.4°C at 760 mmHg | lookchem.com |

| Density | 0.813 g/cm³ | lookchem.com |

| Flash Point | 74.2°C | lookchem.comechemi.com |

| Refractive Index | 1.418 | lookchem.comechemi.com |

Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-propan-2-ylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZPMOIAPWTLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985241 | |

| Record name | 5-Methyl-2-(propan-2-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66656-67-5 | |

| Record name | 5-Methyl-2-(1-methylethyl)hexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66656-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5-methylhexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066656675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches

The creation of 2-Isopropyl-5-methylhexanal from simpler molecules primarily relies on carbon-carbon bond-forming reactions, with aldol (B89426) condensation being a key strategy. Additionally, the Maillard reaction provides a pathway to precursor aldehydes found in various natural and processed systems.

The aldol condensation is a fundamental method for synthesizing this compound and its unsaturated precursor. This approach involves the reaction of enolates with carbonyl compounds to form β-hydroxy carbonyls, which can then be dehydrated.

The synthesis of the carbon backbone of this compound is effectively achieved through the base-catalyzed self-condensation of isovaleraldehyde (B47997). google.com In this reaction, a strong base, such as an alkali metal hydroxide (B78521) like potassium hydroxide, is used to deprotonate the α-carbon of an isovaleraldehyde molecule, forming a reactive enolate. google.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second isovaleraldehyde molecule. masterorganicchemistry.com

Table 1: Precursors for Base-Catalyzed Aldol Condensation

| Reactant (Precursor) | Catalyst | Intermediate Product | Final Condensation Product |

|---|---|---|---|

| Isovaleraldehyde | Base (e.g., KOH) | 3-hydroxy-2-isopropyl-5-methylhexanal | 2-isopropyl-5-methyl-2-hexenal (B1584068) |

The aldol addition step, which forms 3-hydroxy-2-isopropyl-5-methylhexanal, creates two new stereocenters at the C2 and C3 positions. Consequently, the product is a mixture of diastereomers, specifically the threo- and erythro-isomers. google.com The relative stereochemistry of these isomers is determined by the geometry of the enolate and the transition state of the reaction.

Research has shown that the reaction conditions of the base-catalyzed self-condensation of isovaleraldehyde can be manipulated to favor the predominance of one diastereomer over the other. google.com Furthermore, the two isomers can exhibit different chemical behaviors. For instance, upon vacuum distillation of the mixture, one of the isomers may preferentially dehydrate to yield the target 2-isopropyl-5-methyl-2-hexenal, leaving the other, more stable 3-hydroxy-2-isopropyl-5-methylhexanal isomer as a residue. google.com This difference in reactivity provides a potential method for separating the isomers or controlling the outcome of the subsequent dehydration step.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant pathway for the formation of many flavor and aroma compounds in food, including aldehydes that serve as precursors or are structurally related to this compound. nih.gov A key part of this complex reaction is the Strecker degradation of amino acids, which produces aldehydes with one fewer carbon atom than the parent amino acid. nih.gov

Specifically, the amino acid leucine (B10760876) undergoes Strecker degradation to form 3-methylbutanal, which is more commonly known as isovaleraldehyde. nih.govresearchgate.net Similarly, valine degrades to produce 2-methylpropanal (isobutyraldehyde). researchgate.netwisc.edu These two aldehydes are the fundamental building blocks used in the aldol condensation to synthesize the C10 framework of 2-isopropyl-5-methyl-2-hexenal. Some studies also suggest that 2-isopropyl-5-methyl-2-hexenal can be formed more directly via the Maillard reaction between leucine and 3-methylbutanal. chemicalbook.com This reaction is responsible for the presence of these aldehydes in heat-treated products like roasted coffee and malted barley. smolecule.comchemicalbook.com

Table 2: Aldehyde Formation from Maillard Reaction of Amino Acids

| Amino Acid | Key Reaction Pathway | Resulting Aldehyde |

|---|---|---|

| Leucine | Strecker Degradation | 3-methylbutanal (Isovaleraldehyde) |

| Valine | Strecker Degradation | 2-methylpropanal (Isobutyraldehyde) |

Aldol Condensation Reactions

Functional Group Interconversions

Once the unsaturated carbon skeleton has been assembled, the final step in producing this compound is a functional group interconversion that transforms the alkene into an alkane.

The conversion of the α,β-unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal, to the target saturated aldehyde, this compound, is accomplished through catalytic hydrogenation. smolecule.com This reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst.

Heterogeneous catalysts are commonly employed for this purpose, with palladium supported on carbon (Pd/C) being a typical choice. google.com The reaction selectively reduces the alkene functional group while preserving the aldehyde group. This selectivity is crucial for obtaining the desired product. The process is generally carried out under controlled pressure and temperature to ensure high conversion and yield of this compound. google.com

Reductive Transformations to Corresponding Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 2-isopropyl-5-methylhexan-1-ol. This transformation is a fundamental reaction in organic synthesis, often achieved through catalytic hydrogenation or the use of hydride-based reducing agents.

Catalytic hydrogenation offers a scalable and efficient method for this reduction. For instance, the hydrogenation of the related unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal, over a palladium catalyst under mild conditions can first yield this compound. google.com Subsequent hydrogenation under more forcing conditions, for example, using a platinum oxide catalyst, leads to the formation of 2-isopropyl-5-methylhexan-1-ol. google.com The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial in controlling the extent of reduction and avoiding side reactions.

Alternatively, chemical reducing agents are widely employed for this conversion. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for the reduction of aldehydes to alcohols. google.comsmolecule.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

| Method | Reagent/Catalyst | Product | Reference |

| Catalytic Hydrogenation | Platinum oxide (PtO₂) | 2-Isopropyl-5-methylhexan-1-ol | google.com |

| Chemical Reduction | Sodium borohydride (NaBH₄) | 2-Isopropyl-5-methylhexan-1-ol | google.comsmolecule.com |

These reductive transformations are significant as they convert the aldehyde into an alcohol, a functional group that opens up further synthetic possibilities, such as etherification and esterification.

Oxidative Transformations to Carboxylic Acids and Esters

The aldehyde group of this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2-isopropyl-5-methylhexanoic acid, or its ester derivatives. google.comsmolecule.com Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired product and the presence of other functional groups in the molecule.

Strong oxidizing agents, such as those based on chromium (e.g., chromic acid, H₂CrO₄) or manganese (e.g., potassium permanganate, KMnO₄), can effectively convert aldehydes to carboxylic acids. mnstate.edu However, milder and more selective methods are often preferred to avoid over-oxidation or side reactions. Reagents like pyridinium (B92312) chlorochromate (PCC) in the presence of an co-oxidant, or Oxone, provide efficient and mild protocols for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes, using oxygen as the ultimate oxidant, which represents a greener approach. organic-chemistry.org

Direct conversion of this compound to its ester derivatives is also a valuable transformation. This can be achieved through oxidative esterification. For example, the oxidation of the aldehyde in the presence of an alcohol allows for the direct formation of the corresponding ester. A common method for preparing a methyl ester from the corresponding carboxylic acid involves reaction with diazomethane (B1218177) or through acid-catalyzed esterification with methanol. google.com

| Transformation | Reagent/Method | Product | Reference |

| Oxidation | General oxidation methods | 2-Isopropyl-5-methylhexanoic acid | google.comsmolecule.com |

| Esterification of Acid | Diazomethane or Acid-catalyzed reaction with alcohol | Methyl 2-isopropyl-5-methylhexanoate | google.com |

Derivatization and Advanced Synthetic Intermediate Formation

Beyond simple reductions and oxidations, this compound is a key starting material for the synthesis of a variety of chemical derivatives and serves as an important intermediate in the construction of more complex organic molecules.

Synthesis of Chemical Derivatives (e.g., Esters, Ethers)

The alcohol, 2-isopropyl-5-methylhexan-1-ol, obtained from the reduction of the aldehyde, can be further derivatized to form esters and ethers. google.com Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) under appropriate conditions. For example, 2-isopropyl-5-methylhexyl acetate (B1210297) can be synthesized, which has applications in the flavor industry. google.com

The formation of ethers from 2-isopropyl-5-methylhexan-1-ol can be accomplished through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Reductive etherification of the aldehyde itself is another route to ether derivatives.

| Derivative | Starting Material | General Method | Reference |

| Esters | 2-Isopropyl-5-methylhexan-1-ol | Reaction with a carboxylic acid or derivative | google.com |

| Ethers | 2-Isopropyl-5-methylhexan-1-ol | Williamson ether synthesis or other etherification methods | google.com |

Role as an Intermediate in Complex Organic Synthesis

This compound's carbon skeleton is a feature in various natural products and complex organic molecules, making it a valuable intermediate in their total synthesis. google.com Aldehydes, in general, are pivotal intermediates in hydroformylation processes, which are large-scale industrial methods for producing bulk chemicals. acs.org The aldehyde functionality allows for carbon-carbon bond formation through reactions like aldol condensations and Grignard reactions. brainly.commasterjeeclasses.com

For instance, the self-condensation of isovaleraldehyde can lead to 3-hydroxy-2-isopropyl-5-methylhexanal, which is a precursor to this compound. google.combrainly.com This highlights the role of aldol-type reactions in building the carbon framework. Furthermore, this compound can be a starting point for the synthesis of more complex structures through multi-step reaction sequences. google.com

Formation of Functionalized Derivatives for Specific Research Applications

The chemical structure of this compound can be modified to create functionalized derivatives for specific research purposes. For example, the introduction of isotopic labels would allow for its use in mechanistic studies or as a tracer in biological systems. The aldehyde group can also be a handle for the attachment of fluorescent tags or other reporter groups. While specific research applications for functionalized derivatives of this compound are not extensively documented in the provided search results, the general principles of organic synthesis suggest that such modifications are feasible and would be valuable for targeted research investigations. The development of new synthetic methodologies, such as catalyzed carbonyl-olefin metathesis, could potentially utilize derivatives of this compound for the construction of complex cyclic systems. umich.edu

Stereochemical Aspects and Chiral Studies

Isomeric Forms and Diastereomeric Resolution

Due to the presence of two chiral centers, 2-isopropyl-5-methylhexanal can exist as a total of four stereoisomers, which comprise two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. These diastereomers are designated using the erythro/threo nomenclature for acyclic systems.

The synthesis of this compound can be achieved through the hydrogenation of its precursor, 3-hydroxy-2-isopropyl-5-methylhexanal. The base-catalyzed self-condensation of isovaleraldehyde (B47997) yields a mixture of the threo- and erythro-isomers of 3-hydroxy-2-isopropyl-5-methylhexanal. google.com Subsequent hydrogenation of this diastereomeric mixture would produce the corresponding diastereomers of this compound.

While direct diastereomeric resolution of this compound has not been extensively documented, the separation of diastereomers is a common practice in organic chemistry. General methods for resolving diastereomeric aldehydes include:

Chromatographic Techniques: Diastereomers have different physical properties, including their affinity for stationary phases. Techniques like column chromatography or gas chromatography can be employed to separate them.

Crystallization: Diastereomers can exhibit different solubilities, allowing for their separation by fractional crystallization. This is often achieved by converting the aldehydes into crystalline derivatives, such as hydrazones or semicarbazones, separating the diastereomeric derivatives, and then regenerating the aldehyde.

Chemical Resolution: This involves reacting the diastereomeric mixture with a chiral resolving agent to form a new pair of diastereomers with more pronounced differences in their physical properties, facilitating their separation.

The specific application of these methods to this compound would require empirical investigation to determine the most effective technique.

Enantioselective Synthesis and Chiral Induction in Related Derivatives

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic synthesis. While specific enantioselective synthetic routes for this compound are not widely reported, research on structurally similar molecules provides insight into potential strategies. For instance, the asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal, an unsaturated analog, has been described. researchgate.net This synthesis utilized an Evans chiral auxiliary to control the stereochemistry during a key alkylation step. researchgate.net Such an approach, followed by selective reduction of the double bond, could potentially yield an enantiomerically enriched form of this compound.

Chiral induction, the transfer of chirality from a chiral molecule to a prochiral substrate, is a fundamental concept in asymmetric synthesis. In the context of derivatives of this compound, a chiral center within the molecule could direct the stereochemical outcome of reactions at other positions. For example, the reduction of a carbonyl group in a chiral aldehyde can be influenced by the existing stereocenter, leading to a diastereoselective formation of a new chiral alcohol. The development of synthetic routes that leverage chiral induction would be crucial for accessing specific stereoisomers of this compound and its derivatives.

Spectroscopic and Diffraction Techniques for Stereochemical Assignment

The determination of the absolute and relative stereochemistry of chiral molecules is essential. A combination of spectroscopic and diffraction techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and relative stereochemistry of molecules. For this compound, ¹H NMR and ¹³C NMR spectra can provide detailed information about the chemical environment of each atom. A publicly available ¹³C NMR spectrum for this compound exists, which can aid in its identification. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the spatial proximity of different protons, which can help in assigning the relative stereochemistry of the isopropyl and methyl groups.

Gas Chromatography (GC): Chiral gas chromatography is a widely used technique for separating and analyzing enantiomers. gcms.cz By using a chiral stationary phase, the enantiomers of this compound can be resolved, allowing for the determination of their enantiomeric purity. Mass spectrometry can be coupled with GC (GC-MS) to provide structural information on the separated isomers. spectrabase.comnist.gov

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For this method to be applicable, the compound of interest, or a suitable crystalline derivative, must be prepared.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of molecules in solution. The experimental VCD spectrum can be compared with theoretical spectra calculated for the different possible enantiomers to assign the correct absolute stereochemistry.

The application of these techniques would be instrumental in fully characterizing the stereochemical landscape of this compound.

Advanced Analytical Characterization Methodologies

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of 2-Isopropyl-5-methylhexanal from complex mixtures. Gas chromatography is particularly well-suited for this volatile compound, while high-performance liquid chromatography can be employed for quantitative analysis, often after derivatization.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column. The choice of stationary phase and temperature programming are critical parameters that influence the separation efficiency.

For analogous compounds, packed columns with stationary phases like Carbowax 20M or GE-SF-96 have been utilized. hitachi-hightech.com For instance, a related compound, methyl 3-hydroxy-2-isopropyl-5-methylhexanoate, was analyzed on a 10 ft. x 1/16 in. stainless steel column packed with 10% GE-SF-96 on Gas Chrom RZ, with a temperature program starting at 68°C. hitachi-hightech.com It is important to note that thermal decomposition can be a concern during GC analysis of aldehydes; for example, 2-isopropyl-5-methyl-2-hexenal (B1584068) can undergo a retro-aldol reaction in a hot inlet. hitachi-hightech.com

Coupling GC with a flame ionization detector (FID) provides sensitive detection for quantitative analysis, while coupling with a mass spectrometer (GC-MS) allows for definitive identification based on the mass spectrum of the eluting compound.

Table 1: Representative GC Parameters for Related Aldehydes

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Packed, Copper | hitachi-hightech.com |

| Stationary Phase | 17% Carbowax 20M on Chromosorb P | hitachi-hightech.com |

| Column Dimensions | 10 ft. x 9/16 in. | hitachi-hightech.com |

| Flow Rate | 70 ml/min | hitachi-hightech.com |

| Column Temperature | 240°C | hitachi-hightech.com |

| Detector | Not specified, but FID is common for quantification | |

Note: This data is for a related compound and serves as a representative example. Specific conditions for this compound may vary.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of aldehydes. Since aliphatic aldehydes like this compound lack a strong chromophore for UV detection, a derivatization step is typically required to enhance detectability. hitachi-hightech.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis detectors. hitachi-hightech.comacs.org

The separation is typically achieved using reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. scioninstruments.com The quantitative analysis is performed by creating a calibration curve from standards of the derivatized aldehyde. jasco-global.com

Table 2: General HPLC Parameters for Aldehyde Analysis via DNPH Derivatization

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | hitachi-hightech.comacs.org |

| Column Type | Reversed-Phase C18 | scioninstruments.com |

| Mobile Phase | Acetonitrile/Water Gradient | scioninstruments.com |

| Detector | UV-Vis | epa.gov |

| Wavelength | Typically around 360 nm for DNPH derivatives | |

Note: These are general parameters for the analysis of aliphatic aldehydes. The specific conditions would need to be optimized for this compound.

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton (CHO) in the downfield region (around 9-10 ppm). libretexts.org The protons on the carbon alpha to the carbonyl group would appear around 2.0-2.5 ppm. libretexts.org The isopropyl and methyl groups would give rise to signals in the upfield region, with splitting patterns determined by the neighboring protons.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and would appear significantly downfield (typically >200 ppm). The carbons of the isopropyl and methyl groups would be found in the more shielded upfield region of the spectrum. libretexts.org

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the carbon backbone. oxinst.com An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals. pressbooks.pub

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 | >200 |

| α-CH | 2.0 - 2.5 | 40 - 60 |

| Isopropyl CH | 1.5 - 2.5 | 25 - 35 |

| Isopropyl CH₃ | 0.8 - 1.2 | 15 - 25 |

Note: These are general predicted ranges for aliphatic aldehydes and may vary for the specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. libretexts.org Another key feature would be the C-H stretching vibrations of the aldehyde proton, which usually appear as a pair of bands in the region of 2700-2850 cm⁻¹. hitachi-hightech.com The spectrum would also show C-H stretching and bending vibrations for the alkyl portions of the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (Aldehyde) | 2700 - 2850 (often two bands) | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (156.27 g/mol ). nih.gov

The fragmentation pattern is crucial for structural elucidation. Common fragmentation pathways for aliphatic aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org This would lead to characteristic fragment ions. For example, cleavage of the C-C bond next to the carbonyl group can result in the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of a selected precursor ion, providing more detailed structural information and enhancing the specificity of the analysis.

Table 5: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion |

| 113 | [C₇H₁₃O]⁺ | Loss of isopropyl group (C₃H₇) |

| 99 | [C₆H₁₁O]⁺ | Loss of isobutyl group (C₄H₉) |

| 85 | [C₅H₉O]⁺ | McLafferty rearrangement product |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: This table represents predicted fragmentation patterns based on the structure of this compound.

X-ray Crystallography for Structural Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal, allowing for the calculation of electron density maps and the elucidation of atomic positions and chemical bonds. wikipedia.org

While this compound is a liquid at room temperature and not directly amenable to single-crystal X-ray analysis, its derivatives can be synthesized to produce crystalline solids suitable for this technique. The structural determination of such derivatives provides unequivocal proof of the compound's molecular framework and stereochemistry. This approach is fundamental in confirming the structure of novel or synthesized terpenoids. arsdcollege.ac.in

The process involves several key steps:

Derivatization: The aldehyde functional group of this compound is reacted with a suitable reagent to form a stable, crystalline product. Common derivatives for aldehydes include hydrazones (e.g., 2,4-dinitrophenylhydrazone) or oximes.

Crystal Growth: A high-quality single crystal of the derivative is grown from a solution, a critical and often challenging step.

Data Collection: The crystal is mounted in a diffractometer and irradiated with X-rays. The intensities and angles of the diffracted beams are meticulously recorded. wikipedia.org

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This model is then refined to achieve the best fit with the experimental data, yielding precise information on bond lengths, angles, and conformation. wikipedia.org

Although no specific crystal structure of a this compound derivative is prominently available in the reviewed literature, the methodology is standard in terpenoid chemistry. For instance, X-ray crystallography has been instrumental in revealing the intricate structures of terpenoid synthases, the enzymes responsible for biosynthesizing terpene precursors, by analyzing their complexes with substrates or inhibitors. acs.org This underscores the technique's capability to resolve complex molecular architectures, a principle directly applicable to the solid-state derivatives of this compound.

Integrated Analytical Platforms for Complex Matrices (e.g., HS-GC-IMS, HS-SPME-GC-MS)

Analyzing trace levels of this compound in complex samples, such as food, beverages, or biological specimens, necessitates integrated analytical platforms that combine sample preparation, separation, and detection. researchgate.netchromatographyonline.com Headspace (HS) sampling is particularly well-suited for volatile compounds, as it isolates them from the non-volatile matrix.

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)

HS-GC-IMS is an emerging technique that offers rapid and sensitive analysis of volatile organic compounds (VOCs). researchgate.netkosfaj.org It couples the high separation capability of gas chromatography with the rapid detection and additional separation dimension of ion mobility spectrometry. researchgate.netmdpi.com

Principle: Volatiles from the headspace of a sample are injected into a GC column for initial separation based on boiling point and polarity. mdpi.com The eluted compounds then enter an IMS drift tube, where they are ionized and separated based on their size, shape, and charge as they travel through a drift gas under a weak electric field. researchgate.net This provides a two-dimensional separation (GC retention time and IMS drift time), enhancing peak capacity and resolving co-eluting compounds. researchgate.net

Application: HS-GC-IMS is widely used for fingerprinting the volatile profiles of foodstuffs and other complex materials. mdpi.commdpi.com It can effectively differentiate samples based on variations in their VOC composition, including the presence of aldehydes like this compound. kosfaj.orgnih.gov The technique is valued for its high sensitivity, speed, and operation at atmospheric pressure without requiring extensive sample preparation. researchgate.netkosfaj.org

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a robust and widely adopted method for the analysis of volatile and semi-volatile compounds. chromatographyonline.comfrontiersin.org

Principle: SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. chromatographyonline.comsigmaaldrich.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed/absorbed by the fiber coating. The fiber is subsequently retracted and transferred to the GC injector, where the analytes are thermally desorbed for separation and analysis by MS. chromatographyonline.comresearchgate.net

Application: This integrated platform is highly efficient for the extraction and concentration of trace-level VOCs from various matrices. chromatographyonline.comfrontiersin.org The choice of fiber coating is critical for selectively and effectively trapping target analytes. researchgate.net GC-MS provides excellent separation and definitive identification based on the compound's mass spectrum, which serves as a chemical fingerprint. nih.gov The method has been successfully optimized for analyzing aldehydes in numerous applications, from food aroma profiling to environmental monitoring. researchgate.netmdpi.com

Table 1: Comparison of Integrated Analytical Platforms

| Feature | HS-GC-IMS | HS-SPME-GC-MS |

|---|---|---|

| Principle | GC separation followed by ion mobility separation based on ion size and shape. researchgate.net | Analyte concentration on a coated fiber followed by GC separation and MS detection. chromatographyonline.com |

| Separation | Two-dimensional (GC retention time, IMS drift time). researchgate.net | Primarily one-dimensional (GC retention time), with MS for identification. frontiersin.org |

| Detection | Ion Mobility Spectrometer (IMS). mdpi.com | Mass Spectrometer (MS). chromatographyonline.com |

| Advantages | Very fast analysis, high sensitivity, no vacuum required, resolves isomers. researchgate.netkosfaj.org | High concentration factor, solvent-free, definitive identification via mass spectra, well-established. frontiersin.org |

| Considerations | Identification relies on a library of retention and drift times. mdpi.com | Fiber selection is crucial, potential for fiber degradation, longer analysis time than GC-IMS. researchgate.net |

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte's chemical structure to improve its analytical properties. nih.gov For aldehydes like this compound, this is often done to enhance volatility, improve chromatographic separation, and increase detection sensitivity, particularly for GC-MS analysis. mdpi.comsemanticscholar.org

The inherent polarity and reactivity of aldehydes can sometimes lead to poor peak shape and thermal instability in GC systems. Derivatization converts the aldehyde functional group into a more stable and often more volatile derivative. mdpi.comnih.gov

Common derivatization reagents for aldehydes include:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is one of the most common reagents for derivatizing carbonyl compounds. sigmaaldrich.comnih.gov It reacts with the aldehyde group to form a PFB-oxime derivative. nih.gov

Advantage: The resulting derivative is highly volatile and exhibits excellent response with an Electron Capture Detector (ECD). When analyzed by GC-MS in negative ion chemical ionization (NICI) mode, it provides extremely high sensitivity, allowing for the detection of trace amounts of the aldehyde. nih.gov This method avoids the thermal decomposition issues associated with other reagents like 2,4-DNPH. sigmaaldrich.com

2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. semanticscholar.orggreyhoundchrom.com

Advantage: These derivatives are stable and absorb strongly in the UV-visible range, making them ideal for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV). semanticscholar.orggreyhoundchrom.com While traditionally used for HPLC, the derivatives can also be analyzed by GC-MS.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): In some cases, a two-step derivatization may be employed, for example, using PFBHA followed by a silylating agent like MSTFA to derivatize other functional groups in the molecule or to improve stability. mdpi.comsemanticscholar.org

The selection of a derivatization strategy depends on the analytical technique being used, the sample matrix, and the required sensitivity. nih.gov For trace analysis of this compound in complex matrices, derivatization with PFBHA followed by GC-MS analysis is a powerful and highly sensitive approach. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Reagents for Aldehydes

| Reagent | Abbreviation | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | PFB-oxime | Increases volatility and provides very high sensitivity with GC-MS (NICI) and GC-ECD. sigmaaldrich.comnih.gov |

| 2,4-Dinitrophenylhydrazine | DNPH | 2,4-dinitrophenylhydrazone | Stable derivative with strong UV absorbance, suitable for HPLC-UV analysis. semanticscholar.orggreyhoundchrom.com |

Biogenic Pathways and Occurrence in Natural Systems

Biosynthetic Origins and Metabolic Formation Routes

The formation of 2-Isopropyl-5-methylhexanal is closely linked to its unsaturated analog, 2-isopropyl-5-methyl-2-hexenal (B1584068). Research indicates that this compound can be synthesized through the hydrogenation of 2-isopropyl-5-methyl-2-hexenal, for example, over a palladium catalyst. smolecule.comgoogle.com

The biosynthetic pathways leading to the precursor, 2-isopropyl-5-methyl-2-hexenal, are better understood. Two primary routes have been identified:

Aldol (B89426) Condensation: A primary formation mechanism is the base-catalyzed self-condensation of isovaleraldehyde (B47997) (also known as 3-methylbutanal). google.comlookchem.com This reaction initially produces the intermediate compound 3-hydroxy-2-isopropyl-5-methylhexanal. google.combartleby.com Subsequent dehydration of this intermediate yields 2-isopropyl-5-methyl-2-hexenal. google.com

Maillard Reaction: This compound is also a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs with the application of heat. smolecule.com Specifically, it has been shown to form from the reaction between the amino acid leucine (B10760876) and 3-methylbutanal. sigmaaldrich.com

Occurrence as a Volatile Organic Compound in Natural Products (e.g., Malted Barley, Roasted Coffee Beans)

Volatile organic compounds (VOCs) are chemical compounds that have high vapor pressure at room temperature, causing them to be released as gases from solids or liquids. targetanalysis.grnine-esf.org this compound's precursor, 2-isopropyl-5-methyl-2-hexenal, has been identified as a volatile aroma constituent in a variety of natural and processed products. smolecule.com Its presence contributes to the complex flavor and aroma profiles of these items.

Notable occurrences include:

Malted Barley: It is recognized as a volatile component in malted barley. smolecule.comsigmaaldrich.com

Roasted Coffee Beans: The compound is found in roasted coffee beans, where hundreds of volatile compounds are generated during the roasting process through Maillard and other reactions. smolecule.comsigmaaldrich.comnih.gov

Cocoa Products: It has been detected in cocoa beans and other cocoa products. hmdb.cahmdb.ca

Other Fruits: The Human Metabolome Database (HMDB) also lists its detection in other fruits, though they are not quantified. hmdb.cahmdb.ca

The presence of the saturated aldehyde, this compound, in these products is plausible, arising from the reduction of its more commonly identified unsaturated counterpart.

Table 1: Natural Occurrence of the Related Compound 2-Isopropyl-5-methyl-2-hexenal This interactive table summarizes the natural products where the precursor to this compound has been identified.

| Natural Product | Reference |

|---|---|

| Malted Barley | smolecule.com, sigmaaldrich.com |

| Roasted Coffee Beans | smolecule.com, sigmaaldrich.com |

| Cocoa and Cocoa Products | hmdb.ca, hmdb.ca |

| Breakfast Cereals | hmdb.ca, hmdb.ca |

| Fruits | hmdb.ca, hmdb.ca |

Identification in Biological Matrices (e.g., Food Systems)

The identification of this compound and related volatile compounds in complex biological matrices, such as food systems, relies on advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method used for separating and identifying individual volatile components from a sample. nih.govriproduzionefertilita.it

Research into its Role as a Potential Biomarker

A biomarker is a measurable indicator of some biological state or condition. Volatile organic compounds (VOCs) are of increasing interest in the field of metabolomics as potential non-invasive biomarkers for diagnosing diseases or monitoring exposure to certain substances. riproduzionefertilita.ituliege.be

Research has suggested that 2-isopropyl-5-methyl-2-hexenal could serve as a potential biomarker for the consumption of specific foods where it is present, such as breakfast cereals, cocoa products, and fruits. hmdb.ca The detection of this compound in biological samples like urine or blood could indicate recent dietary intake of these products.

While specific research into this compound as a clinical biomarker for disease is not prominent, the broader field of VOC analysis is actively exploring how the unique profiles of these compounds in bodily fluids can be correlated with various pathological states. riproduzionefertilita.it This line of research seeks to identify unique volatile signatures for early diagnosis and prognosis of diseases. riproduzionefertilita.it

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | 5-methyl-2-propan-2-ylhexanal | C10H20O |

| 2-isopropyl-5-methyl-2-hexenal | Lavender aldehyde | C10H18O |

| 3-hydroxy-2-isopropyl-5-methylhexanal | - | C10H20O2 |

| Isovaleraldehyde | 3-methylbutanal | C5H10O |

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Mechanisms Against Specific Microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

Direct and detailed mechanistic studies on the antimicrobial action of 2-Isopropyl-5-methylhexanal against specific pathogens like Staphylococcus aureus and Escherichia coli are not extensively documented in current scientific literature. However, the broader class of aldehydes, to which this compound belongs, is known for significant antimicrobial properties. nih.govbohrium.com The general mechanism of action for aldehydes as antimicrobial agents involves their high reactivity, particularly with microbial proteins and the cell membrane. bohrium.comsitubiosciences.com

Aldehydes are known to be reactive antimicrobials, functioning by interacting with peptides and proteins within the microorganism. situbiosciences.com This interaction can impair essential biochemical processes, ultimately leading to cell death. situbiosciences.com The lipophilic nature of many aldehydes, a characteristic likely shared by this compound due to its alkyl structure, allows them to dissolve in the lipid bilayers of bacterial cell membranes. nih.govbohrium.com This can lead to a softening and disruption of the membrane, increasing its permeability and causing leakage of cellular contents. nih.govnih.gov

For instance, studies on other α,β-unsaturated aldehydes have demonstrated their ability to cause significant perturbation of the lipidic fraction of plasma membranes and to penetrate bacterial cells. nih.gov While this compound is a saturated aldehyde, its structural features suggest a potential to interact with and disrupt the bacterial cell envelope.

Research on thymol (B1683141) (2-isopropyl-5-methylphenol), a structurally related phenol, and its derivatives has shown inhibitory effects against a wide range of bacteria, including E. coli and S. aureus. nih.govjmb.or.kr For example, a chlorinated derivative of thymol, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting staphyloxanthin production, slowing motility, and altering cell density. nih.govnih.gov Although these are phenols and not aldehydes, the shared isopropyl and methyl-substituted cyclic structure points to the potential for related compounds to exhibit bioactivity.

Future research is necessary to specifically elucidate the antimicrobial mechanism of this compound against S. aureus and E. coli. Such studies would likely involve techniques to assess membrane damage, protein interaction, and potential inhibition of key metabolic pathways.

Table 1: General Antimicrobial Mechanisms of Aldehydes

| Mechanism | Description | Potential Relevance to this compound |

| Protein Interaction | The aldehyde functional group reacts with amino groups in peptides and proteins, disrupting their structure and function. situbiosciences.com | The aldehyde group in this compound could react with bacterial proteins, leading to enzyme inactivation and inhibition of essential cellular processes. |

| Membrane Disruption | Lipophilic aldehydes can intercalate into the bacterial cell membrane, altering its fluidity and integrity, leading to leakage of intracellular components. nih.govnih.gov | The branched alkyl structure of this compound suggests lipophilic properties that could facilitate its interaction with and disruption of the cell membranes of S. aureus and E. coli. |

| Biofilm Inhibition | Some aldehydes, like cinnamaldehyde, have been shown to inhibit the formation of bacterial biofilms, which are critical for chronic infections. nih.govbohrium.com | It is plausible that this compound could interfere with the signaling or structural components necessary for biofilm formation in susceptible bacteria, though this requires specific investigation. |

Anti-inflammatory Effects and Associated Cellular Pathway Modulation (e.g., Cytokine Production in Cultured Cells)

The anti-inflammatory properties of this compound have not been directly investigated in detail. However, studies on other volatile aldehydes and essential oil fractions rich in these compounds suggest a potential for anti-inflammatory activity through the modulation of cellular pathways, including the production of inflammatory cytokines. bohrium.comresearchgate.net

Inflammation is a complex biological response often mediated by signaling molecules called cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), are produced by immune cells like macrophages in response to stimuli such as lipopolysaccharide (LPS). researchgate.netmdpi.com The overproduction of these cytokines can contribute to chronic inflammatory diseases.

Research on grapefruit essential oil fractions enriched in aldehydes has demonstrated a protective effect against LPS-induced inflammation in vitro. researchgate.net These fractions were found to decrease the gene expression and production of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.net While a synergistic action of multiple compounds is likely, aldehydes were identified as significant contributors to this anti-inflammatory effect. researchgate.net Similarly, volatile extracts from various berries have been shown to inhibit the secretion of pro-inflammatory cytokines in LPS-stimulated macrophage cell lines by suppressing the NF-κB signaling pathway. mdpi.com

The molecular mechanisms by which aldehydes may exert anti-inflammatory effects are thought to involve the modulation of key signaling pathways. Reactive α,β-unsaturated aldehydes, for example, have been shown to affect the activation of mitogen-activated protein kinase (MAPK) pathways. physiology.org The NF-κB pathway, a central regulator of inflammation, is another potential target for phytochemicals, including aldehydes. mdpi.com

Given these findings, it is hypothesized that this compound could potentially modulate inflammatory responses in cultured cells. Future studies could involve treating macrophage cell lines with this compound and then stimulating them with LPS. The subsequent measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) and the analysis of key inflammatory signaling pathways like NF-κB and MAPK would provide direct evidence of its anti-inflammatory potential.

Table 2: Potential Anti-inflammatory Mechanisms of Volatile Aldehydes

| Cellular Target/Pathway | Description of Modulation | Potential Relevance to this compound |

| Pro-inflammatory Cytokine Production | Inhibition of the synthesis and/or release of cytokines such as TNF-α, IL-6, and IL-1β from immune cells. researchgate.netmdpi.com | This compound may suppress the production of these key inflammatory mediators in cultured cells like macrophages, which would be indicative of an anti-inflammatory effect. |

| NF-κB Signaling Pathway | Suppression of the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, which controls the expression of many pro-inflammatory genes. mdpi.com | Investigation into the effect of this compound on NF-κB activation could reveal a key mechanism for its potential anti-inflammatory activity. |

| MAPK Signaling Pathways | Modulation of Mitogen-Activated Protein Kinase (MAPK) pathways such as JNK and p38, which are involved in cellular stress and inflammatory responses. physiology.org | The ability of this compound to influence MAPK signaling could be a crucial aspect of its cellular effects, though this remains to be studied. |

Role in Chemical Ecology and Fungal Volatile Organic Compound Emission

The role of this compound in chemical ecology, specifically in the context of fungal volatile organic compound (VOC) emissions, is an area that is largely unexplored. Fungi are known to produce a diverse array of VOCs, which play crucial roles in their interactions with the environment, including communication with other fungi, bacteria, plants, and insects. frontiersin.org These volatile compounds are products of both primary and secondary metabolism. frontiersin.org

The chemical composition of fungal VOC profiles is highly species-specific and can also vary depending on the growth substrate and environmental conditions. These emissions can include a wide range of chemical classes, such as alcohols, ketones, esters, and aldehydes. frontiersin.org For instance, studies on the fungus Ceratocystis fimbriata have identified a variety of VOCs, including benzaldehyde (B42025) and 2-phenylethanol, which exhibit antifungal activity against postharvest pathogens. frontiersin.org While this compound has not been specifically identified as a major VOC in the published literature for many fungal species, its structure is consistent with the types of branched-chain aldehydes that could be produced through amino acid metabolism or other biosynthetic pathways in fungi.

The ecological functions of fungal VOCs are diverse. They can act as signaling molecules, attractants, or repellents. Some fungal VOCs have been shown to have phytotoxic effects, inhibiting seed germination and root elongation in plants. nih.gov Others possess antifungal or antibacterial properties, allowing the producing fungus to compete with other microorganisms in its environment. frontiersin.org

To determine the role of this compound in chemical ecology, several research avenues could be pursued. Firstly, headspace analysis of various fungal cultures using techniques like gas chromatography-mass spectrometry (GC-MS) would be needed to identify if this compound is a natural fungal emission. If identified, further bioassays could be conducted to assess its effects on other organisms, such as its potential to inhibit the growth of competing fungi or bacteria, or its role in attracting or repelling insects.

Table 3: Investigating the Ecological Role of this compound as a Fungal VOC

| Research Question | Experimental Approach | Potential Ecological Significance |

| Is this compound produced by fungi? | Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS analysis of a diverse range of fungal cultures grown on various substrates. | Identification as a fungal VOC would be the first step in understanding its ecological relevance. |

| Does it have allelopathic effects on other fungi or bacteria? | In vitro antagonism assays where target microorganisms are exposed to the vapor of pure this compound. | Demonstrating antimicrobial or inhibitory effects would suggest a role in microbial competition and niche establishment. |

| Does it influence plant growth? | Seed germination and seedling growth assays in the presence of volatile this compound. nih.gov | Phytotoxic or growth-promoting effects would indicate a role in fungus-plant interactions. |

| Does it act as a semiochemical for insects? | Olfactometer bioassays to test the attraction or repulsion of relevant insect species. | An effect on insect behavior would point to a role in tritrophic interactions (plant-fungus-insect). |

Computational Chemistry and Theoretical Modeling

Molecular Structure and Conformational Analysis via Computational Methods

The three-dimensional structure of 2-isopropyl-5-methylhexanal is not rigid; rotation around its single bonds gives rise to various spatial arrangements known as conformations. Computational methods are essential for identifying the most stable conformers and understanding the molecule's structural flexibility.

Detailed Research Findings: The conformational landscape of this compound is determined by the rotational possibilities around several key single bonds, including the C-C bonds of the hexanal (B45976) backbone and the bond connecting the isopropyl group to the main chain. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions.

Computational conformational analysis is typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). For analogous molecules, such as substituted dioxaborinanes, studies have utilized DFT (PBE/3ζ) and RI-MP2/λ2 methods to scan the potential energy surface by systematically rotating substituent groups. researchgate.netresearchgate.net This process reveals local energy minima corresponding to stable conformers and the transition states that separate them. researchgate.netresearchgate.net For this compound, a similar approach would involve rotating the isopropyl and isobutyl groups relative to the aldehyde function to map out the potential energy surface. The most stable conformers are those that minimize steric clashes, for instance, by orienting the bulky isopropyl and isobutyl groups away from each other.

Interactive Data Table: Hypothetical Conformational Analysis Data

Below is a hypothetical table illustrating the kind of results a computational conformational analysis of this compound might produce. The dihedral angle represents the rotation around the C2-C3 bond.

| Conformer | Dihedral Angle (H-C1-C2-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | 60° (gauche) | 0.5 | 25.9 |

| B | 180° (anti) | 0.0 | 54.3 |

| C | -60° (gauche) | 0.6 | 19.8 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Reaction Mechanism Predictions and Energetic Studies for Transformations involving the Compound

Theoretical modeling is crucial for elucidating the step-by-step mechanisms of chemical reactions and their associated energy changes. For this compound, this includes its synthesis and subsequent reactions like oxidation or reduction.

Detailed Research Findings: The synthesis of this compound can be achieved via the hydrogenation of 2-isopropyl-5-methyl-2-hexenal (B1584068). google.com This unsaturated aldehyde is itself a product of the dehydration of 3-hydroxy-2-isopropyl-5-methylhexanal, which is formed from the base-catalyzed self-condensation of isovaleraldehyde (B47997). google.com

Computational chemistry can model each of these reaction steps to provide a detailed mechanistic understanding. rsc.orgsmu.edu For example, in the aldol (B89426) condensation of isovaleraldehyde, calculations could identify the transition state for the formation of the C-C bond, determining the activation energy barrier. Similarly, the acid- or base-catalyzed dehydration step and the final hydrogenation can be modeled to understand the reaction pathways and predict which stereoisomers might be favored. Energetic studies would involve calculating the enthalpy and Gibbs free energy of reactants, intermediates, transition states, and products.

Other potential transformations include the oxidation of the aldehyde group to a carboxylic acid and its reduction to an alcohol. Computational models can predict the activation energies for these processes with different reagents, helping to select optimal synthetic conditions. Research on related aldehydes has shown how isomer ratios can provide insights into reaction mechanisms during food processing, a type of analysis that can be supported by computational energetic studies.

Interactive Data Table: Hypothetical Energetic Data for Key Reaction Steps

This table provides hypothetical activation energies for reactions involving this compound, as would be determined by computational methods.

| Reaction | Transformation | Catalyst/Reagent | Hypothetical Activation Energy (kcal/mol) |

| Hydrogenation | C=C bond reduction | Platinum Oxide | 15 |

| Oxidation | -CHO to -COOH | Chromic Acid | 20 |

| Reduction | -CHO to -CH₂OH | Sodium Borohydride (B1222165) | 12 |

Note: The data in this table is for illustrative purposes to demonstrate the output of energetic studies and is not derived from published research on this compound.

Spectroscopic Property Simulations and Validation

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.org These simulations are invaluable for interpreting experimental data, confirming the structure of a compound, and assigning specific signals to individual atoms or vibrational modes.

Detailed Research Findings: Simulated spectra are typically generated using DFT calculations. For NMR, this involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) to predict chemical shifts. For IR spectroscopy, the calculation of vibrational frequencies and their intensities allows for the generation of a theoretical spectrum. These simulated spectra can then be compared with experimental results. chemrxiv.org

While a full, published, and interpreted experimental spectrum for this compound is not available in the provided search results, experimental IR and NMR data exist for its precursors and derivatives, such as 2-isopropyl-5-methyl-2-hexenal. google.com A computational study on this compound would involve optimizing its geometry and then performing frequency and NMR calculations. The results would be compared against expected values based on known functional groups and experimental data for similar structures to validate the computational model.

A concrete example of computational spectroscopic prediction is the calculation of the collision cross section (CCS), which is relevant for ion mobility-mass spectrometry. PubChemLite provides predicted CCS values for various adducts of this compound. uni.lu

Interactive Data Table: Predicted vs. Illustrative Experimental Spectroscopic Data

This table compares computationally predicted spectroscopic data with typical experimental values for the functional groups present in this compound.

| Spectroscopic Property | Functional Group / Atom | Predicted Value (Illustrative) | Typical Experimental Range |

| IR Frequency (cm⁻¹) | Aldehyde C=O stretch | 1725 | 1740-1720 |

| IR Frequency (cm⁻¹) | Aldehyde C-H stretch | 2720, 2820 | 2720-2700, 2820-2800 |

| ¹H NMR Chemical Shift (ppm) | Aldehyde H (C1) | 9.6 | 9.4-10.0 |

| ¹³C NMR Chemical Shift (ppm) | Aldehyde C (C1) | 202 | 200-205 |

| Predicted CCS (Ų) | [M+H]⁺ adduct | 139.3 uni.lu | (Experimental data not available) |

Note: Predicted values are illustrative, based on typical computational outputs for aldehydes. The CCS value is taken from a public database. uni.lu

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding

2-Isopropyl-5-methylhexanal is a medium-chain aldehyde that has garnered attention primarily for its sensory characteristics and its presence in various natural and processed products. hmdb.cahmdb.ca Current scientific knowledge identifies it as a volatile aroma compound found in substances such as malted barley, roasted coffee beans, and cocoa. chemicalbook.comfragranceconservatory.comscientificlabs.co.uk Its formation is often linked to the Maillard reaction, a chemical process involving amino acids and reducing sugars. chemicalbook.comscientificlabs.co.uk

The olfactory profile of this compound is complex, described with notes that are herbaceous, resinous, slightly minty, and woody with a lavender-like undertone. thegoodscentscompany.com This has led to its use as a fragrance ingredient in perfumes and cosmetics, as well as a flavoring agent in the food industry. thegoodscentscompany.comlookchem.com

From a chemical standpoint, the synthesis of this compound can be achieved through methods such as the hydrogenation of its unsaturated precursor, 2-isopropyl-5-methyl-2-hexenal (B1584068). smolecule.com This precursor is often synthesized via an aldol (B89426) condensation of isovaleraldehyde (B47997). chemicalbook.comsmolecule.comgoogle.com The chemical reactivity of this compound is characteristic of aldehydes, including oxidation to form carboxylic acids and their esters. smolecule.com

While extensive research on its biological activity is limited, it is recognized for its potential to cause skin sensitization. fragranceconservatory.comsmolecule.com It is classified as a flammable liquid and can cause skin and eye irritation. nih.gov

Emerging Research Directions and Methodological Advancements

Emerging research is beginning to explore the broader biological and chemical potential of this compound beyond its sensory applications. One area of interest is its potential antimicrobial and anti-inflammatory properties, although these are still in preliminary stages of investigation.

Furthermore, there is growing interest in developing more sustainable and economically viable synthesis methods. This includes exploring alternative catalysts and reaction conditions to improve yield and reduce environmental impact. google.com Research into the enzymatic synthesis or biosynthesis of this compound could also present a more environmentally friendly alternative to traditional chemical synthesis routes.

Unexplored Potential for Novel Chemical and Biological Discoveries

The full potential of this compound remains largely untapped, with several avenues for future research. A significant area for exploration is its broader spectrum of biological activities. Systematic studies are needed to move beyond preliminary findings and rigorously evaluate its potential as an antimicrobial or anti-inflammatory agent. Understanding the structure-activity relationship could lead to the design of novel derivatives with enhanced biological efficacy.

The role of this compound as a chemical intermediate is another promising area. Its functional aldehyde group allows for a variety of chemical transformations, making it a potential building block for the synthesis of more complex molecules with applications in pharmaceuticals or materials science. lookchem.comgoogle.com

Investigating its interactions within biological systems at a molecular level could reveal novel mechanisms of action. For instance, its potential as a biomarker for the consumption of certain foods has been suggested, which warrants further investigation. hmdb.cahmdb.ca Additionally, exploring its ecological role, for example as a semiochemical in insect communication, could open up new applications in agriculture or pest management.

Finally, a deeper understanding of its sensory properties and how they are perceived could lead to more sophisticated applications in the food and fragrance industries. This includes studying the synergistic or antagonistic effects with other aroma compounds to create novel flavor and scent profiles.

常见问题

Q. What are the optimal synthetic routes for 2-Isopropyl-5-methylhexanal in laboratory settings?

- Methodological Answer : The aldehyde can be synthesized via controlled oxidation of the corresponding primary alcohol, 2-isopropyl-5-methylhexanol. Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane are preferred to avoid over-oxidation to carboxylic acids . Alternatively, partial oxidation using MnO₂ or Swern oxidation (oxalyl chloride/DMSO) may be employed. For alcohol precursors, Grignard addition to ketones or hydroformylation of alkenes could be explored. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate) is critical due to the compound’s volatility.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The aldehyde proton (CHO) appears as a singlet at δ 9.5–10.1 ppm in H NMR. The isopropyl group (C-2) shows a septet (δ 1.8–2.2 ppm) integrating to 1H, with two doublets (δ 0.8–1.2 ppm, 6H) for the methyl groups. The C-5 methyl group resonates as a triplet (δ 1.1–1.3 ppm) .

- IR : A strong absorption band at ~1720 cm confirms the aldehyde C=O stretch.

- MS : The molecular ion peak (M) at m/z 156 (CHO) and fragmentation patterns (e.g., loss of –CHO to m/z 127) aid identification .

Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Due to its volatility and sensitivity to oxidation, inert atmosphere distillation (e.g., short-path distillation under nitrogen) is recommended. Solvent extraction (using diethyl ether or dichloromethane) followed by drying over anhydrous NaSO removes water. Preparative GC or HPLC (C18 column, isocratic elution with acetonitrile/water) can resolve co-eluting impurities.

Advanced Research Questions

Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : The compound’s branched structure (C-2 isopropyl and C-5 methyl) may lead to diastereomerism in reactions like aldol condensation. Chiral chromatography (e.g., Chiralcel OD-H column) or NMR using chiral shift reagents (e.g., Eu(hfc)) can differentiate enantiomers. Computational modeling (DFT calculations for transition states) paired with experimental H/C NMR coupling constants predicts stereoselectivity .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The aldehyde’s electrophilicity is modulated by steric hindrance from the isopropyl group. Kinetic studies (e.g., UV-Vis monitoring of imine formation with primary amines) quantify reactivity. Comparative analysis with less hindered aldehydes (e.g., hexanal) reveals rate differences. Solvent effects (polar aprotic vs. nonpolar) and Lewis acid catalysts (e.g., ZnCl) can enhance nucleophilic attack .

Q. What computational approaches best predict the thermodynamic stability and tautomeric forms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s lowest energy conformation and potential enol tautomers. IR frequency analysis validates computed structures against experimental data. Molecular dynamics simulations (in explicit solvent) assess stability under varying pH and temperature conditions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or instrument calibration. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。